![molecular formula C5H4I2N2 B189617 2,6-Diiodopyridin-3-amine CAS No. 383131-50-8](/img/structure/B189617.png)
2,6-Diiodopyridin-3-amine
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Overview
Description
2,6-Diiodopyridin-3-amine is a chemical compound used in scientific research. It is a type of aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of compounds similar to 2,6-Diiodopyridin-3-amine, such as piperidine derivatives, has been widely studied . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular formula of 2,6-Diiodopyridin-3-amine is C5H4I2N2 . Its average mass is 345.908 Da and its monoisotopic mass is 345.846375 Da .Chemical Reactions Analysis
The main chemical property of amines, including 2,6-Diiodopyridin-3-amine, is their ability to act as weak organic bases . They can react with aldehydes and ketones to form imine derivatives .Scientific Research Applications
2,6-Diiodopyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Synthesis: 2,6-Diiodopyridin-3-amine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of piperidine derivatives, which are crucial in medicinal chemistry for their biological activity .
Organic Synthesis Studies: This compound is utilized in organic synthesis studies due to its reactivity and versatility. It can be used to construct complex molecules and develop new synthetic methodologies, particularly in the creation of nitrogen-bearing heterocyclic compounds .
Catalysis: In catalysis, 2,6-Diiodopyridin-3-amine can act as a cocatalyst, enhancing the efficiency of certain reactions, such as the synthesis of protected piperidines .
Mechanism of Action
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects
Mode of Action
For instance, some pyrimidine derivatives inhibit enzyme activity, leading to changes in cellular processes
Biochemical Pathways
For example, some pyrimidine derivatives have been shown to affect pathways related to cell growth and proliferation
Pharmacokinetics
Similar compounds such as dopamine receptor agonists have been studied extensively These studies could provide insights into the potential pharmacokinetic properties of 2,6-Diiodopyridin-3-amine
Result of Action
Similar compounds have shown anticancer properties, suggesting that 2,6-diiodopyridin-3-amine may also have potential anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
properties
IUPAC Name |
2,6-diiodopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRBFDEPMZNCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400297 |
Source
|
Record name | 2,6-diiodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyridin-3-amine | |
CAS RN |
383131-50-8 |
Source
|
Record name | 2,6-diiodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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